molecular formula C19H15BrN2O3 B5711118 4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide

4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide

Cat. No. B5711118
M. Wt: 399.2 g/mol
InChI Key: XHSJIBWMWPBUNB-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and is a member of the benzamidine family of compounds. Furamidine is a potent inhibitor of RNA editing ligase 1 (REL1) and has been found to possess antiparasitic, antiviral, and anticancer properties.

Mechanism of Action

Furamidine inhibits RNA editing ligase 1 (REL1), an enzyme that plays a crucial role in the survival of Trypanosoma brucei. REL1 is responsible for the editing of mitochondrial mRNA in the parasite, which is essential for the production of ATP. Furamidine binds to the active site of REL1 and inhibits its activity, leading to the accumulation of unedited mRNA and the subsequent death of the parasite. Furamidine also inhibits the replication of HIV-1 and HCV by targeting the viral RNA-dependent RNA polymerase enzyme.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in vitro and in vivo. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. Furamidine has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of CNS infections.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for lab experiments, including its high potency against Trypanosoma brucei and its low toxicity. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Furamidine also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on Furamidine. One area of interest is the development of more potent and selective inhibitors of REL1. Another area of research is the investigation of Furamidine's potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Furamidine's anticancer properties also warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of new formulations of Furamidine with improved solubility and pharmacokinetic properties could enhance its effectiveness in vivo.

Synthesis Methods

Furamidine can be synthesized via a multistep reaction starting from 3-furylbenzaldehyde and 2-bromobenzyl alcohol. The synthesis involves the formation of an imine intermediate, followed by the addition of hydrazine hydrate, and the final step involves the reaction with benzoyl chloride. The yield of the reaction is around 40%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

Furamidine has been extensively studied for its antiparasitic properties, specifically against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has been found to be highly effective against both the bloodstream and the central nervous system (CNS) forms of the parasite. Furamidine has also shown potential as an antiviral agent against HIV-1 and hepatitis C virus (HCV). The compound has been found to inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase enzyme. Furamidine has also been studied for its anticancer properties, where it has been found to induce cell death in various cancer cell lines.

properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[(E)-furan-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-17-3-1-2-4-18(17)25-13-14-5-7-16(8-6-14)19(23)22-21-11-15-9-10-24-12-15/h1-12H,13H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJIBWMWPBUNB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.